molecular formula C11H10BrF3N2 B13200960 2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine

2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine

Cat. No.: B13200960
M. Wt: 307.11 g/mol
InChI Key: SMAZQYGYZBZUMT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of the indole core, which is a common structure in many natural products and pharmaceuticals.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor.

Chemical Reactions Analysis

2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromodifluoromethyl group can be replaced by other nucleophiles such as thiols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorinated polymers and coatings.

Comparison with Similar Compounds

2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine can be compared with other similar compounds, such as :

    2-(Bromodifluoromethyl)-5-fluoro-1,3-benzoxazole: This compound shares the bromodifluoromethyl and fluorine substituents but has a different core structure.

    Fluorinated-1,2,3-triazoles: These compounds also contain fluorine atoms and are used in various applications, including pharmaceuticals and materials science.

The uniqueness of this compound lies in its specific combination of functional groups and its indole core, which imparts distinct biological and chemical properties .

Properties

Molecular Formula

C11H10BrF3N2

Molecular Weight

307.11 g/mol

IUPAC Name

2-[2-[bromo(difluoro)methyl]-5-fluoro-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C11H10BrF3N2/c12-11(14,15)10-7(3-4-16)8-5-6(13)1-2-9(8)17-10/h1-2,5,17H,3-4,16H2

InChI Key

SMAZQYGYZBZUMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(N2)C(F)(F)Br)CCN

Origin of Product

United States

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